L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine is a peptide compound composed of multiple amino acids. Each amino acid in this sequence contributes to the overall properties and potential applications of the compound. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like threonine or phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acids in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for potential therapeutic uses, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine depends on its interaction with specific molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar amino acid composition.
L-Valyl-L-alanine: Another dipeptide with comparable properties.
L-Alanyl-L-glutamine: A dipeptide known for its stability and use in medical applications.
Uniqueness
L-Alanyl-L-alanyl-L-threonylglycyl-L-phenylalanyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions and functionalities.
Eigenschaften
CAS-Nummer |
651292-20-5 |
---|---|
Molekularformel |
C32H52N8O9 |
Molekulargewicht |
692.8 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H52N8O9/c1-17(2)25(31(47)38-22(32(48)49)13-9-10-14-33)39-29(45)23(15-21-11-7-6-8-12-21)37-24(42)16-35-30(46)26(20(5)41)40-28(44)19(4)36-27(43)18(3)34/h6-8,11-12,17-20,22-23,25-26,41H,9-10,13-16,33-34H2,1-5H3,(H,35,46)(H,36,43)(H,37,42)(H,38,47)(H,39,45)(H,40,44)(H,48,49)/t18-,19-,20+,22-,23-,25-,26-/m0/s1 |
InChI-Schlüssel |
WMGIXEMWECFPBU-GXEFBUODSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.